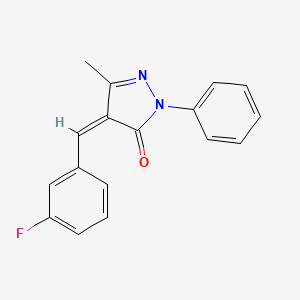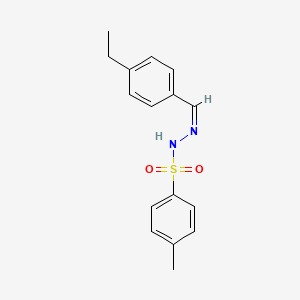
4-(3-fluorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-fluorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as FMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMPP belongs to the class of pyrazolone derivatives and has been found to have a wide range of biochemical and physiological effects.
作用機序
The exact mechanism of action of 4-(3-fluorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood, but it is believed to act by modulating the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. 4-(3-fluorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been found to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
4-(3-fluorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which can have a positive effect on mood and cognitive function. 4-(3-fluorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
実験室実験の利点と制限
4-(3-fluorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several advantages as a research tool, including its ability to modulate neurotransmitter release and its potential applications in the treatment of psychiatric disorders. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 4-(3-fluorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, including further studies on its mechanism of action and its potential applications in the treatment of psychiatric disorders. Other future directions include the development of new synthesis methods for 4-(3-fluorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and the exploration of its potential applications in other areas of research, such as pain and inflammation.
合成法
4-(3-fluorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be synthesized using a variety of methods, including the reaction of 3-fluorobenzaldehyde with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in the presence of a suitable catalyst. Other methods include the reaction of 3-fluorobenzaldehyde with 5-methyl-2-phenylpyrazoline-3,4-dione in the presence of a reducing agent.
科学的研究の応用
4-(3-fluorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of monoamine oxidase, and the activation of adenosine receptors. 4-(3-fluorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been found to have potential applications in the treatment of depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
(4Z)-4-[(3-fluorophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-12-16(11-13-6-5-7-14(18)10-13)17(21)20(19-12)15-8-3-2-4-9-15/h2-11H,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNZQKNYBJKUTH-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=CC=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=CC=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(3-fluorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912632.png)
![2-oxo-2-phenylethyl 3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylate](/img/structure/B5912640.png)

![5-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide](/img/structure/B5912652.png)
![3-(4-ethoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B5912658.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912663.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912671.png)
![N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912674.png)
![N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5912679.png)
![5-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5912704.png)
![N-[3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5912707.png)
![5-methyl-2-phenyl-4-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5912710.png)

